N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Description
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring, a pyrazole ring, and an azocane moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-15(2)17-13-18(24-23-17)20(26)22-14-16-9-8-10-21-19(16)25-11-6-4-3-5-7-12-25/h8-10,13,15H,3-7,11-12,14H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKUNCDDDJFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-bromoketones with 2-aminopyridine to form N-(pyridin-2-yl)amides under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Scientific Research Applications
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Studied for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications.
Uniqueness
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide stands out due to its combination of a pyridine ring, a pyrazole ring, and an azocane moiety, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
